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Cyclohexanemethanol-d11

Cat. No.: B12387937
M. Wt: 125.25 g/mol
InChI Key: VSSAZBXXNIABDN-BZNVDYMVSA-N
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Description

In the landscape of modern chemical and biomedical research, the use of deuterated organic compounds has become a cornerstone for unraveling complex molecular interactions and pathways. These compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), serve as powerful tools in a variety of scientific disciplines.

Isotopic labeling is a technique that involves the replacement of specific atoms within a molecule with their isotopes. wikipedia.orgsustainability-directory.com This substitution creates a "labeled" molecule that can be tracked through chemical reactions, metabolic pathways, or cellular processes. wikipedia.orgstudysmarter.co.uk The fundamental principle lies in the ability to distinguish these labeled molecules from their non-labeled counterparts using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. musechem.com

This methodology provides invaluable insights into:

Reaction Mechanisms: By tracing the position of the isotopic label in the products of a reaction, chemists can deduce the intricate steps involved in the molecular transformation. wikipedia.org

Metabolic Pathways: In biochemistry and medicine, isotopic labeling allows researchers to follow the journey of a drug or a metabolite through a biological system, revealing how it is absorbed, distributed, metabolized, and excreted (ADME). musechem.comcernobioscience.comresearchgate.net

Environmental Processes: Scientists utilize isotopic labeling to study the fate of pollutants, the cycling of nutrients in ecosystems, and the degradation of organic compounds in the environment. wikipedia.orgsustainability-directory.comtaylorfrancis.com

The use of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), is particularly advantageous as they are non-radioactive, making them safe for a wide range of studies, including those involving human subjects. diagnosticsworldnews.com

Deuterated alcohols, a specific class of isotopically labeled compounds, play a crucial role in various research areas. The substitution of hydrogen with deuterium at specific positions within an alcohol molecule can significantly influence its chemical and physical properties due to the kinetic isotope effect (KIE). scispace.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond. nih.gov

This property is exploited in several ways:

Mechanistic Studies: The KIE observed with deuterated alcohols can provide evidence for the rate-determining step of a reaction, helping to elucidate its mechanism. researchgate.net

Improved Drug Stability: In pharmaceutical research, deuteration of drug molecules at metabolically active sites can slow down their breakdown in the body, potentially leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy. nih.govdocumentsdelivered.com

Internal Standards: Deuterated alcohols are frequently used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. nih.govresearchgate.net Since they have nearly identical chemical properties to their non-deuterated counterparts but a different mass, they can be added to a sample to correct for variations during sample preparation and analysis, leading to more accurate and precise measurements. nih.gov

The synthesis of deuterated alcohols can be achieved through various methods, including the reduction of corresponding aldehydes or ketones with deuterated reducing agents or through H/D exchange reactions catalyzed by transition metals. researchgate.netresearchgate.net

Cyclohexanemethanol-d11 is a deuterated analog of cyclohexanemethanol (B47985). In this compound, eleven hydrogen atoms have been replaced by deuterium. This high level of deuteration makes it a valuable tool in specific research applications.

One of the primary applications of this compound is as an internal standard in analytical chemistry. pharmaffiliates.com Its chemical behavior is very similar to the non-labeled cyclohexanemethanol, but its significantly higher mass allows for clear differentiation in mass spectrometric analysis. This is particularly useful for the accurate quantification of cyclohexanemethanol or related compounds in complex matrices.

Furthermore, this compound serves as a labeled building block in the synthesis of more complex deuterated molecules. For instance, it is used in the synthesis of potent inhibitors of cyclin-dependent kinases 1 & 2, which are important targets in cancer research. pharmaffiliates.com By incorporating the deuterated cyclohexanemethanol moiety, researchers can create labeled versions of these inhibitors to study their metabolic fate and mechanism of action.

The properties of this compound make it a versatile research probe, contributing to advancements in analytical methodology, drug discovery, and mechanistic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B12387937 Cyclohexanemethanol-d11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O

Molecular Weight

125.25 g/mol

IUPAC Name

(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanol

InChI

InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D

InChI Key

VSSAZBXXNIABDN-BZNVDYMVSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])CO)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(CC1)CO

Origin of Product

United States

Synthetic Methodologies for Deuterium Labeled Cyclohexanemethanol

Analytical Techniques for Isotopic Enrichment Assessment

Following synthesis, it is crucial to determine the isotopic purity and structural integrity of the deuterated compound. rsc.org Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for this assessment. rsc.orgrsc.org

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic enrichment. rsc.orgalmacgroup.comalmacgroup.com By analyzing the mass-to-charge ratio of the molecular ions, the abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified. almacgroup.comalmacgroup.comresearchgate.net This allows for the calculation of the percentage of isotopic purity. rsc.org For complex molecules with multiple labels, advanced techniques like time-of-flight (TOF) mass spectrometry provide improved resolution between isotopes. almacgroup.com

NMR spectroscopy is another indispensable technique. While proton NMR (¹H NMR) can be used, the signals from residual protons in highly deuterated compounds can be very weak. studymind.co.uksigmaaldrich.com Deuterium (B1214612) NMR (²H NMR) is often more informative for directly observing the deuterium atoms and confirming their positions within the molecule. sigmaaldrich.commagritek.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, aiding in spectral interpretation. sigmaaldrich.com Two-dimensional NMR techniques, such as ¹H-¹³C correlation spectroscopy with ²H decoupling, can also be employed to determine the location of deuterium labels, especially for stereospecific labeling. cdnsciencepub.com

Purification Methodologies for Deuterated Products

The purification of isotopically labeled compounds is essential to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. moravek.com Chromatographic techniques are the most common and effective methods for this purpose. ansto.gov.aumoravek.com

High-performance liquid chromatography (HPLC) is a widely used technique for the purification of radiolabeled and stable isotope-labeled compounds. ansto.gov.aumoravek.com Argentation HPLC, a specific type of HPLC, has been shown to be effective in separating unlabeled compounds from their deuterium-labeled analogs. nih.gov Flash chromatography is another common method used for the purification of organic compounds, including deuterated ones. prepchem.comansto.gov.au

For more complex separations, multi-column chromatographic procedures may be necessary. rsc.org The choice of the stationary phase (the material in the column) and the mobile phase (the solvent that moves through the column) is critical for achieving good separation. In some cases, specialized resins, such as those with attached dimethylglyoxime (B607122) (DMG) functional groups for nickel purification, can be used for highly selective separations. rsc.org

The purity of the final product is typically confirmed by the same analytical techniques used for isotopic enrichment assessment, such as LC-MS and NMR. ansto.gov.au

Advanced Spectroscopic and Analytical Characterization of Cyclohexanemethanol D11

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is an indispensable technique for determining the structure and dynamics of molecules in solution. genscript.com The introduction of deuterium (B1214612) labels into a molecule like cyclohexanemethanol (B47985) significantly influences its NMR spectra, providing unique insights that are not accessible with the unlabeled compound. synthelis.com

Deuterium NMR (²H NMR) Studies on Cyclohexanemethanol-d11

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. numberanalytics.com For this compound, the ¹¹H atoms on the cyclohexane (B81311) ring and the methylene (B1212753) group are replaced by deuterium. The ²H NMR spectrum provides distinct signals for the deuterium atoms at different positions, although these signals are often broadened due to the quadrupolar nature of the deuterium nucleus. umich.edu The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the absence of extensive proton-proton coupling simplifies the spectrum.

The primary application of ²H NMR in studying this compound is to confirm the positions and extent of deuteration. The presence of signals corresponding to the various deuterated positions on the cyclohexane ring and the exocyclic methylene group verifies the successful synthesis of the labeled compound. Furthermore, the quadrupolar coupling constants, which can be measured in anisotropic media like liquid crystals, provide information about the orientation and dynamics of the C-D bonds. soton.ac.uk

Carbon-13 NMR (¹³C NMR) and Proton-Detected Heteronuclear Correlation Experiments in Deuterated Systems

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In the case of this compound, the ¹³C NMR spectrum is significantly altered compared to its non-deuterated counterpart. The signals for carbons directly bonded to deuterium (C-D) are split into multiplets due to one-bond ¹³C-²H coupling. A CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.comblogspot.com This splitting pattern is a definitive indicator of the number of deuterium atoms attached to a specific carbon.

Observing these signals can be challenging due to several factors. The nuclear Overhauser effect (nOe) enhancement, which typically increases the signal intensity of protonated carbons, is nearly absent for deuterated carbons. blogspot.com Additionally, the relaxation times (T₁) of deuterated carbons can be significantly longer, potentially leading to signal saturation with standard acquisition parameters. blogspot.com

To overcome these challenges and to unambiguously assign the carbon signals, proton-detected heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. ceitec.czceitec.cz

HSQC: This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. ceitec.cz In a partially deuterated molecule, HSQC can be used to identify the remaining protons and their attached carbons.

HMBC: This technique reveals correlations between protons and carbons over two to three bonds. ceitec.cz It is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For this compound, HMBC can help in assigning the carbons of the cyclohexane ring by correlating them with the proton of the hydroxyl group or any residual protons on the ring.

Table 1: Predicted ¹³C NMR Splitting Patterns in this compound This table is a generalized prediction based on established principles of NMR spectroscopy.

Carbon Position Attached Deuteriums Predicted Splitting Pattern
C1 (CHOH) 1 (on adjacent C2, C6) Singlet (or complex multiplet due to residual long-range coupling)
C2, C6 2 Quintet
C3, C5 2 Quintet
C4 2 Quintet
CH₂OH 2 Quintet

Applications of Deuterium Labeling in Conformational Analysis

The cyclohexane ring is known for its chair-boat conformational isomerism, with the chair conformation being the most stable. youtube.com Deuterium labeling is a powerful tool for studying these conformational dynamics. The substitution of hydrogen with deuterium can have a subtle but measurable effect on the conformational equilibrium.

In ¹H NMR of unlabeled cyclohexanemethanol, the signals for the axial and equatorial protons are often complex and overlapping. In this compound, the remaining proton (on the hydroxyl group, and potentially at C1) gives a much simpler spectrum. Variable-temperature NMR studies of such selectively deuterated compounds can provide precise information about the rate of ring inversion and the energy barrier associated with this process. bhu.ac.in The distinct chemical shifts of axial and equatorial deuterons in ²H NMR can also be used to determine the preferred conformation and the equilibrium constant between the different chair conformers.

Mass Spectrometry (MS) for Isotopic Profile Analysis and Quantification

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. longdom.org For isotopically labeled compounds like this compound, MS is crucial for confirming the molecular weight and analyzing the isotopic distribution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Pattern Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS can confirm the molecular formula by distinguishing it from other compounds with the same nominal mass. longdom.org

Furthermore, HRMS is essential for analyzing the isotopic pattern of the molecular ion. nih.gov The mass spectrum of a deuterated compound shows a characteristic cluster of peaks corresponding to molecules with different numbers of deuterium atoms (isotopologues). researchgate.net By comparing the observed isotopic pattern with the theoretically calculated pattern, the degree of deuteration and the isotopic purity of the sample can be accurately determined. nih.gov

Table 2: Theoretical Isotopic Distribution for this compound This table presents a simplified theoretical distribution assuming 100% isotopic enrichment for illustrative purposes. Actual distributions will vary based on the synthesis.

Ion Relative Abundance (%)
[M]+ Base Peak (Assigned 100)
[M-1]+ (loss of D) Variable, indicates fragmentation
[M-2]+ (loss of 2D) Variable, indicates fragmentation

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation in Deuterated Species

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). jfda-online.comnih.gov This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

The fragmentation of alcohols in the mass spectrometer often involves characteristic losses of water and alkyl radicals. libretexts.org In this compound, the deuterium labels serve as powerful probes to elucidate these fragmentation mechanisms. By analyzing the masses of the fragment ions, it is possible to determine which hydrogen/deuterium atoms are involved in specific fragmentation processes. For example, observing the loss of HDO versus D₂O can provide insight into the mechanism of water elimination. libretexts.org Similarly, the masses of fragmented alkyl radicals can reveal which parts of the cyclohexane ring are cleaved. researchgate.net The study of fragmentation pathways in deuterated species helps in understanding fundamental gas-phase ion chemistry and can aid in the structural identification of unknown analytes. gre.ac.uk

Quantitative Mass Spectrometry with Internal Standards

In quantitative mass spectrometry, the use of an internal standard is crucial for achieving accurate and precise measurements by correcting for variability throughout the analytical process. scioninstruments.comscioninstruments.com An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. scioninstruments.com Stable isotope-labeled compounds, particularly deuterated analogues like this compound, are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis. scioninstruments.comaptochem.comscispace.com

This compound serves as an excellent internal standard for the quantification of its non-deuterated counterpart, cyclohexanemethanol, and other structurally related analytes. The key principle behind its utility lies in its near-identical chemical properties to the analyte. aptochem.com This similarity ensures that both the analyte and the internal standard exhibit comparable behavior during sample preparation steps such as extraction, derivatization, and injection into the mass spectrometer. scioninstruments.comtexilajournal.com Furthermore, they tend to have similar ionization efficiencies and fragmentation patterns in the mass spectrometer. scioninstruments.com

The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte during chromatographic separation, which is often coupled with mass spectrometry. aptochem.com This co-elution is critical because it means that any matrix effects, such as ion suppression or enhancement, will affect both the analyte and the internal standard to a similar degree. texilajournal.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more robust and reliable quantitative results. scioninstruments.com

The mass difference between this compound and its non-labeled analog, due to the replacement of 11 hydrogen atoms with deuterium, allows for their distinct detection by the mass spectrometer without significant isotopic overlap. aptochem.com This mass shift is substantial enough to move the internal standard's signal outside the natural isotopic distribution of the analyte. aptochem.com The selection of a deuterated standard with a significant mass increase is a critical aspect of method development. aptochem.com

Table 1: Key Properties for Internal Standards in Quantitative Mass Spectrometry

PropertyRationaleRelevance of this compound
Chemical Similarity Ensures similar behavior during sample preparation and analysis. scioninstruments.comNear-identical to cyclohexanemethanol, ensuring co-elution and similar response to matrix effects. aptochem.comtexilajournal.com
Mass Difference Allows for distinct detection from the analyte by the mass spectrometer. aptochem.comThe +11 mass unit difference provides a clear separation from the non-labeled analyte's mass spectrum.
Isotopic Purity Minimizes interference from the internal standard at the analyte's mass-to-charge ratio.High isotopic purity is essential for accurate quantification.
Stability Should not degrade or exchange isotopes during sample storage or analysis.Deuterium labeling provides high stability under typical analytical conditions.

This table summarizes the ideal characteristics of an internal standard for quantitative mass spectrometry and how this compound fulfills these criteria.

The implementation of this compound as an internal standard significantly improves the precision and accuracy of quantitative methods, making it an invaluable tool in various fields, including environmental analysis, pharmaceutical research, and toxicology. scioninstruments.comscioninstruments.com

Chromatographic Separation Techniques Coupled with Spectroscopic Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nist.govsigmaaldrich.com It is particularly well-suited for determining the purity and isomeric composition of compounds like this compound. The gas chromatograph separates the components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. sigmaaldrich.com The mass spectrometer then detects, ionizes, and fragments the eluted compounds, providing a unique mass spectrum that acts as a chemical fingerprint. nist.gov

For the analysis of this compound, a typical GC-MS method would involve injecting a solution of the compound into the GC, where it is vaporized. The choice of the GC column is critical for achieving good separation of the analyte from any impurities or isomers. A column with a non-polar or mid-polar stationary phase is often suitable for a compound of this nature. tdi-bi.com The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

The purity of a this compound sample can be assessed by examining the resulting chromatogram. A pure sample will ideally show a single, sharp peak. The presence of additional peaks indicates the presence of impurities. The relative area of each peak in the chromatogram can be used to estimate the percentage of each component in the mixture. ifrafragrance.org

Isomeric analysis is also a key application of GC-MS. Cyclohexanemethanol itself can exist as cis and trans isomers due to the substitution pattern on the cyclohexane ring. wv.gov These isomers often have slightly different physical properties, which can lead to their separation on a GC column. The mass spectra of the isomers are typically very similar, but their different retention times allow for their individual identification and quantification. The high resolving power of modern capillary GC columns is essential for separating such closely related isomers. tdi-bi.com

In the mass spectrometer, the eluted this compound molecules are ionized, most commonly by electron impact (EI) ionization. tdi-bi.com This process generates a molecular ion (M+) and a series of fragment ions. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure. By analyzing the mass-to-charge ratios (m/z) of these ions, the identity of the compound can be confirmed. For this compound, the molecular ion peak will be shifted by +11 mass units compared to its non-deuterated analog, providing clear evidence of the deuterium labeling.

Table 2: Illustrative GC-MS Parameters for this compound Analysis

ParameterTypical SettingPurpose
GC Column e.g., HP-5MS (or equivalent)Separation of analyte from impurities and isomers.
Injector Temperature ~250 °CEnsures complete vaporization of the sample.
Oven Program e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/minOptimizes separation of compounds with different volatilities.
Carrier Gas HeliumInert mobile phase to carry the sample through the column.
Ionization Mode Electron Impact (EI), 70 eVProvides reproducible fragmentation patterns for identification. tdi-bi.com
Mass Scan Range e.g., m/z 35-400Detects the molecular ion and characteristic fragment ions.

This table provides an example of typical GC-MS conditions that could be used for the analysis of this compound. Actual parameters would need to be optimized for the specific instrument and application.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Deuterated Compound Characterization

Liquid chromatography-mass spectrometry (LC-MS) is a versatile and powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. lcms.cz It is particularly valuable for the characterization of compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. While Cyclohexanemethanol can be analyzed by GC-MS, LC-MS offers an alternative and complementary approach, especially in complex biological or environmental matrices. splendidlab.com

In the context of deuterated compounds like this compound, LC-MS is instrumental in confirming the molecular weight and assessing the degree of deuteration. The liquid chromatograph separates the compound of interest from the sample matrix using a column packed with a stationary phase and a liquid mobile phase. waters.com For a moderately polar compound like cyclohexanemethanol, reversed-phase chromatography is a common choice, where a non-polar stationary phase is used with a polar mobile phase, such as a mixture of water and methanol (B129727) or acetonitrile. researchgate.net

After elution from the LC column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a widely used soft ionization technique in LC-MS that is well-suited for polar and semi-polar molecules. mdpi.com ESI typically generates protonated molecules [M+H]+ or other adducts, with minimal fragmentation. This is advantageous for confirming the molecular weight of this compound, as a prominent peak corresponding to its deuterated mass will be observed in the mass spectrum.

The use of deuterated standards in LC-MS is a cornerstone of quantitative bioanalysis. scispace.comresearchgate.net Similar to its role in GC-MS, this compound can serve as an excellent internal standard in LC-MS methods. aptochem.com Its chromatographic behavior is nearly identical to the non-labeled analyte, meaning they will elute at very similar retention times. aptochem.comchromforum.org This co-elution is crucial for compensating for matrix effects, which can be a significant source of variability in LC-MS analysis, particularly with ESI sources. waters.com

High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental composition of this compound and the verification of its isotopic enrichment. The precision of HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.

Table 3: General LC-MS Parameters for Deuterated Compound Characterization

ParameterTypical Setting/ChoicePurpose
LC Column C18 or other reversed-phase columnSeparation based on hydrophobicity. researchgate.net
Mobile Phase Gradient of water and an organic solvent (e.g., methanol, acetonitrile) with a modifier (e.g., formic acid). waters.comElution of the analyte from the column.
Ionization Source Electrospray Ionization (ESI)Soft ionization to generate intact molecular ions. mdpi.com
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or OrbitrapMass analysis of the ions; TOF and Orbitrap provide high mass accuracy.
Detection Mode Full Scan or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)Full scan for characterization; SIM/MRM for targeted quantification.

This table outlines general parameters for the LC-MS analysis of a compound like this compound. Method specifics would be tailored to the analytical goals.

The characterization of this compound by LC-MS provides critical data on its identity, purity, and isotopic labeling, which is essential for its application as an internal standard in quantitative studies.

Applications of Cyclohexanemethanol D11 in Multidisciplinary Research Domains

Investigations of Intermolecular Interactions and Phase Behavior in Complex Mixtures

The subtle differences in mass, bond length, and vibrational frequencies between protium (B1232500) (¹H) and deuterium (B1214612) (²H) can lead to measurable changes in the macroscopic properties of systems. wikipedia.org These isotopic effects are particularly valuable in studying the delicate balance of intermolecular forces that govern the behavior of complex liquid mixtures. jocpr.com

The interface between a liquid mixture and a solid surface or a vapor phase is a region of significant scientific interest. In certain binary liquid mixtures, such as those containing an alcohol and an alkane, one component may preferentially adsorb at the interface, forming a "wetting layer." Ellipsometry, an optical technique that measures changes in the polarization of light upon reflection from a surface, is highly sensitive to the formation of such thin films and is widely used to study their growth kinetics and thickness. researchgate.netijcsi.pro

In the binary liquid mixture of cyclohexane (B81311) and methanol (B129727), wetting layers form and their growth can be studied in detail. aps.org Research has shown that by systematically replacing standard methanol with deuterated versions, including those analogous to Cyclohexanemethanol-d11, it is possible to precisely tune the equilibrium thickness of the wetting layer. aps.org This tuning capability arises because isotopic substitution slightly alters the intermolecular interactions, thereby changing the delicate energy balance that determines the layer's stability and thickness.

A key finding from these studies is that the growth of the wetting layer, following an initial nucleation process, adheres to a power law with respect to time. aps.org This observation is consistent with a diffusion-limited growth mechanism, where the rate of layer formation is controlled by the speed at which molecules can travel through the bulk liquid to the interface. aps.org Furthermore, for thicker wetting layers, a hysteresis in the transition is observed, which can be explained by calculating the activation energy required for the layer's nucleation as a function of its thickness. aps.org

Binary mixtures like alcohol/cyclohexane exhibit a miscibility gap, meaning they separate into two distinct liquid phases under certain conditions of temperature and composition. biointerfaceresearch.com The point at which the distinction between these two phases vanishes is known as the critical point. The study of phenomena near this point and the dynamics of how the phases separate are crucial for understanding fluid behavior. nih.gov

The dynamics of phase separation are complex and can be influenced by various factors. researchgate.net In mixtures of ultrasoft particles, for instance, quenching the system below its critical temperature leads to spontaneous separation, with domains growing according to a power law consistent with the Lifshitz-Slyozov law for conserved systems. arxiv.org The introduction of a deuterated component like this compound into an alcohol/cyclohexane mixture can subtly perturb the system's thermodynamics. The balance between short-range and long-range intermolecular interactions is a key determinant of phase stability. nih.gov Isotopic substitution can alter this balance, potentially shifting the critical temperature and influencing the kinetics of phase separation. ubc.ca This allows researchers to use deuterated compounds as a tool to probe the fundamental forces driving these macroscopic phenomena.

Understanding mass transport in liquid mixtures is fundamental to chemical engineering and materials science. In non-ideal mixtures, such as those containing cyclohexane and an alcohol, the interactions between different molecules are complex and lead to diffusion behavior that deviates significantly from simple models. researchgate.net The formation of clusters, particularly through hydrogen bonding in alcohols, has a significant impact on diffusion processes. researchgate.netuni-paderborn.de

To characterize diffusion, researchers often measure several types of diffusion coefficients. The intradiffusion (or self-diffusion) coefficient describes the mobility of individual molecules within the mixture, while the Fick and Maxwell-Stefan (MS) diffusion coefficients describe the collective movement driven by concentration gradients. acs.org

This compound is an ideal tracer for determining intradiffusion coefficients in these systems. Since its chemical properties are nearly identical to its non-deuterated counterpart, it participates in the mixture's interactions in the same way. However, its deuterium label allows it to be distinguished by techniques like nuclear magnetic resonance (NMR) spectroscopy or dynamic light scattering. By tracking the movement of the deuterated molecules, scientists can precisely measure their intradiffusion coefficient.

Studies on cyclohexane-toluene-methanol mixtures have shown that while intradiffusion coefficients have a relatively weak dependence on composition, the Maxwell-Stefan coefficients are strongly affected by the mixture's non-ideality. acs.org The Fick diffusion coefficients are largely governed by the thermodynamic properties of the mixture, especially near a miscibility gap. researchgate.net Using deuterated tracers provides the essential experimental data needed to validate and refine complex molecular dynamics simulations and thermodynamic models of these systems. uni-paderborn.deacs.org

Table 1: Diffusion Coefficients in Cyclohexane-Containing Liquid Mixtures Note: This table presents typical data from studies of similar systems to illustrate the concepts discussed. Values are for ambient conditions.

Component (i) Mixture Composition (mole fraction) Intradiffusion Coefficient (Di) (x 10-9 m2/s)
Cyclohexane High Cyclohexane Concentration ~1.5
Cyclohexane Most of Composition Range 2.0 - 2.5
Methanol Most of Composition Range 2.0 - 2.5
Toluene Most of Composition Range 2.0 - 2.5

Data based on findings in similar ternary systems. acs.org

As established in the study of wetting layers, the substitution of hydrogen with deuterium can modify the properties of interfaces. aps.org This effect stems from the change in the zero-point energy (ZPE) of molecular vibrations. A C-D bond has a lower ZPE than a C-H bond, making it effectively stronger and shorter. This can lead to subtle changes in molecular polarizability and the strength of van der Waals forces and hydrogen bonds. core.ac.uk

In a mixture of alcohol and cyclohexane at an interface, a delicate balance of forces exists between alcohol-alcohol, cyclohexane-cyclohexane, and alcohol-cyclohexane interactions. By altering the strength of the interactions involving the alcohol through deuteration (as with this compound), this balance can be shifted. This shift can either increase or decrease the interfacial tension, leading to the stabilization or destabilization of the interface. This principle is exploited to fine-tune the behavior of complex fluid systems, providing a method to control properties like wetting and emulsification without changing the chemical composition of the mixture.

Mechanistic Probes in Organic Reactions and Catalysis

The deuterium kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of chemical reactions. libretexts.org It is defined as the ratio of the rate constant of a reaction with a hydrogen-containing reactant (kH) to the rate constant of the same reaction with a deuterium-containing reactant (kD). wikipedia.org This rate change occurs because the heavier deuterium isotope leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. core.ac.uk Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate if this bond is broken in the rate-determining step.

Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. core.ac.uk For deuterium, typical primary KIEs (kH/kD) range from 2 to 7. core.ac.uklibretexts.org

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. princeton.edu These effects are smaller than primary KIEs but provide valuable information about changes in hybridization or steric environment at the transition state. princeton.edunih.gov

This compound can be used as a mechanistic probe in various reactions. For example, in an oxidation reaction where the hydroxyl proton is abstracted in the rate-determining step, substituting the -OH group with -OD would produce a primary KIE. If the reaction involved the formation of a carbocation adjacent to the deuterated cyclohexyl ring, a secondary KIE might be observed due to hyperconjugation effects. libretexts.orgprinceton.edu

By measuring the KIE, chemists can gain insight into the transition state structure and determine which steps in a complex reaction sequence are rate-limiting. researchgate.net

Table 2: Hypothetical Kinetic Isotope Effects for a Reaction Involving Cyclohexanemethanol (B47985) This table illustrates how KIE data can be used to distinguish between proposed reaction mechanisms.

Proposed Mechanism Bond Broken in Rate-Determining Step Expected kH/kD for this compound Mechanistic Implication
Mechanism A O-H bond of the alcohol ~ 4-7 Proton transfer is the rate-limiting step (Primary KIE). core.ac.uk
Mechanism B C-H bond on the ring ~ 1.0 - 1.2 The C-H bond is not broken in the rate-determining step, but the hybridization or steric environment changes at the transition state (Secondary KIE). princeton.edu
Mechanism C A bond not involving the alcohol ~ 1.0 The deuterated part of the molecule is not involved in or near the rate-determining step.

Tracking Reaction Pathways and Intermediates via Deuterium Labeling

The substitution of hydrogen atoms with deuterium in this compound provides a powerful method for tracking the fate of the molecule through complex chemical transformations. The distinct mass of deuterium allows for the easy differentiation of labeled from unlabeled molecules using mass spectrometry. This technique is instrumental in elucidating reaction mechanisms by identifying the specific bonds that are broken and formed during a reaction.

For instance, in studies of oxidation reactions, the position of the deuterium atoms on the cyclohexyl ring and the methanol group can reveal the site of initial attack by an oxidizing agent. If a C-H bond is broken in the rate-determining step, a primary kinetic isotope effect will be observed, where the reaction proceeds slower with the deuterated compound compared to its non-deuterated counterpart. By analyzing the product distribution and the isotopic composition of intermediates and final products, researchers can piece together the step-by-step pathway of the reaction.

Deuterium-Assisted Catalytic Studies

In the realm of catalysis, deuterium-labeled compounds like this compound are indispensable for understanding catalyst behavior and reaction mechanisms. snnu.edu.cnspringernature.com The use of deuterium can help to probe the nature of active sites on a catalyst and the mechanism of catalytic cycles.

For example, in metal-catalyzed dehydrogenation or hydrogenation reactions, the exchange of hydrogen and deuterium atoms between the substrate and the catalyst surface can provide insights into the reversibility of reaction steps and the nature of the adsorbed species. nih.gov By using this compound, researchers can track the transfer of deuterium atoms, helping to distinguish between different proposed catalytic pathways. researchgate.netnih.gov Studies have shown that the selectivity of some catalysts can be influenced by the presence of deuterium, a phenomenon that can be exploited to control reaction outcomes. researchgate.net

Research AreaApplication of Deuterium LabelingInsights Gained
Reaction Mechanism Elucidation Tracking bond cleavage and formationIdentification of rate-determining steps, reaction intermediates, and product formation pathways.
Catalysis Probing active sites and catalytic cyclesUnderstanding catalyst-substrate interactions, reversibility of reaction steps, and catalyst selectivity. researchgate.net
Spectroscopy Simplifying complex spectraAiding in the assignment of spectral peaks and the determination of molecular structure.

Tracer Applications in Metabolic and Environmental Pathways

The non-radioactive and stable nature of deuterium makes this compound an ideal tracer for studying metabolic and environmental processes.

Stable Isotope Tracer Research in Metabolomics

In metabolomics, stable isotope tracers are used to follow the metabolic fate of compounds within a biological system. nih.govescholarship.org By introducing this compound into a cell culture or organism, scientists can track its absorption, distribution, metabolism, and excretion. nih.govthe-innovation.org Mass spectrometry is then used to identify and quantify the deuterated metabolites, providing a detailed picture of the metabolic pathways involved. nih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), has become a cornerstone in understanding cellular biochemistry. nih.gov

Tracking Biotransformation Processes in Biological Systems

Biotransformation is the process by which foreign compounds (xenobiotics) are modified by living organisms. europa.eu Understanding the biotransformation of chemicals like cyclohexanemethanol is crucial for assessing their potential toxicity. nih.govnih.gov By using this compound, researchers can trace the structural changes the molecule undergoes as it is processed by enzymes within the body. europa.eunih.gov This can lead to the identification of key metabolites, some of which may be more or less toxic than the parent compound. nih.gov For example, studies on the biotransformation of similar cycloalkane derivatives have shown that oxidation of the ring or the alkyl side chain are common metabolic pathways. researchgate.net

Environmental Fate and Transport Studies of Organic Contaminants

The release of industrial chemicals into the environment is a significant concern. rug.nl Understanding the environmental fate and transport of these contaminants is essential for risk assessment and remediation efforts. mdpi.com this compound can be used as a tracer to study how cyclohexanemethanol behaves in different environmental compartments such as water, soil, and air. epa.gov Its unique isotopic signature allows scientists to distinguish it from naturally occurring cyclohexanemethanol and track its movement, degradation, and potential for bioaccumulation in ecosystems. southern.edu

ApplicationMethodologyKey Findings
Metabolomics Stable isotope-resolved metabolomics (SIRM) using mass spectrometry. nih.govnih.govElucidation of metabolic pathways and identification of novel metabolites. biorxiv.org
Biotransformation Tracking the enzymatic modification of the labeled compound. europa.euIdentification of metabolic products and assessment of potential toxicity. nih.gov
Environmental Studies Monitoring the movement and degradation of the labeled compound in various environmental matrices. epa.govDetermination of environmental persistence, mobility, and bioaccumulation potential.

Utility as a High-Purity Analytical Standard

This compound serves as a high-purity analytical standard for the quantification of its non-deuterated counterpart, cyclohexanemethanol. lgcstandards.compharmaffiliates.com In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an isotopically labeled internal standard is often used to improve the accuracy and precision of the measurement.

Because this compound has nearly identical chemical and physical properties to cyclohexanemethanol, it behaves similarly during sample preparation and analysis. However, its different mass allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to a sample, any variations in the analytical process that might affect the signal of the analyte will also affect the signal of the internal standard in the same way. This allows for accurate quantification of the unlabeled cyclohexanemethanol in the sample. This is particularly important in regulated fields such as environmental monitoring and clinical toxicology where precise and reliable measurements are crucial. chiroblock.com

Emerging Research Trajectories and Future Directions for Cyclohexanemethanol D11 Studies

Integration with Advanced Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding molecular behavior at an atomic level. nih.gov For deuterated compounds like Cyclohexanemethanol-d11, these computational approaches offer profound insights into the subtle yet significant effects of isotopic substitution.

Quantum mechanical (QM) calculations are crucial for dissecting the kinetic isotope effect (KIE), which describes the change in reaction rate upon isotopic substitution. faccts.de This effect originates from the mass difference between hydrogen and deuterium (B1214612), leading to lower zero-point vibrational energies for C-D bonds compared to C-H bonds. faccts.descirp.org Consequently, a greater activation energy is generally required to break a C-D bond, resulting in a slower reaction rate. scirp.org

Computational methods, particularly Density Functional Theory (DFT), are employed to model the potential energy surfaces of reactions and calculate KIEs. numberanalytics.com These calculations can predict how the deuteration in this compound would influence its reactivity in various chemical transformations. For instance, in reactions involving the cleavage of a C-H/C-D bond on the cyclohexane (B81311) ring or the methanol (B129727) group, a primary KIE would be expected. Understanding these effects is vital for mechanistic elucidation in organic and medicinal chemistry. clearsynth.comsnnu.edu.cn Recent studies on other deuterated systems have demonstrated the power of QM calculations in explaining dynamic isotope effects that go beyond simple zero-point energy differences, involving quantum tunneling and complex reaction dynamics. nih.govarxiv.org

Table 1: Key Parameters in Quantum Mechanical KIE Calculations

ParameterDescriptionSignificance for this compound Studies
Zero-Point Energy (ZPE)The lowest possible energy that a quantum mechanical system may have. It is lower for C-D bonds than for C-H bonds. faccts.deForms the primary basis for the kinetic isotope effect; differences in ZPE between reactant and transition state determine the magnitude of the KIE.
Vibrational FrequenciesThe frequencies at which molecular bonds vibrate. These are lower for deuterated bonds due to the higher mass of deuterium. scirp.orgUsed to calculate ZPE and thermal corrections to free energy, which are essential for accurate KIE prediction. faccts.de
Transition State (TS) StructureThe highest energy point along the reaction coordinate. Its geometry and vibrational modes are critical.The nature of the bond to the isotope (breaking, forming, or spectator) in the TS determines whether the KIE is primary or secondary.
Quantum TunnelingA quantum effect where a particle tunnels through a reaction barrier instead of passing over it. epfl.chCan lead to unusually large KIE values, especially at low temperatures. QM calculations can estimate the contribution of tunneling.

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamics, structure, and thermodynamics of systems at the atomic level. mdpi.com The application of MD simulations to deuterated compounds like this compound is a burgeoning area, particularly in drug discovery and materials science. nih.govmdpi.com

By replacing hydrogen with deuterium, the mass and vibrational properties of the molecule are altered, which can affect intermolecular interactions, such as hydrogen bonding and van der Waals forces. acs.orgcuny.edu MD simulations can capture these subtle changes. For example, simulations could model the interaction of this compound with a biological target, like a protein active site, to understand how deuteration might enhance binding affinity or residence time—a key concept in the development of deuterated drugs. mdpi.comnih.gov Furthermore, MD simulations are instrumental in studying the behavior of molecules in condensed phases, such as self-assembly in solution or partitioning across membranes. acs.orgcuny.edu These simulations can predict how the deuteration of this compound might influence its properties as a solvent or a component in a complex mixture. acs.org

Table 2: Applications of MD Simulations for Deuterated Systems

Application AreaInformation Gained from MD SimulationsRelevance to this compound
Pharmaceutical DevelopmentUnderstanding protein-ligand interactions, conformational changes, and binding free energies. mdpi.comInvestigating how deuteration affects binding kinetics and thermodynamics with therapeutic targets.
Materials ScienceSimulating the self-assembly of molecules, formation of nanostructures, and properties of polymers and membranes. cuny.eduPredicting the influence of deuteration on the formation and stability of materials incorporating this compound.
Reaction DynamicsModeling solvent effects on reaction pathways and studying the transport properties of molecules in solution. acs.orgElucidating the role of this compound as a solvent and its impact on the dynamics of chemical reactions.
SpectroscopySimulating molecular motions to help interpret experimental data from techniques like NMR and neutron scattering. clearsynth.comAiding in the analysis of structural and dynamic data obtained from experiments using this compound.

Development of Novel Isotopic Labeling Technologies

The synthesis of specifically labeled deuterated compounds is often a synthetic challenge. snnu.edu.cn Research is actively pursuing more efficient, selective, and sustainable methods for deuterium incorporation, moving beyond traditional approaches that may require harsh conditions or pre-functionalized substrates.

Chemoenzymatic synthesis combines the versatility of chemical catalysis with the high selectivity and mild reaction conditions of biocatalysis. cuni.cz This approach is particularly promising for the stereoselective deuteration of complex molecules. Enzymes, such as oxidoreductases or lipases, can be used in the presence of a deuterium source (e.g., D₂O) to introduce deuterium at specific positions with high enantiomeric excess. cuni.czpsu.edu For a molecule like this compound, a chemoenzymatic strategy could potentially be developed to selectively deuterate the pro-chiral center of the non-deuterated precursor, offering precise control over the isotopic and stereochemical composition of the final product.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for isotopic labeling. ansto.gov.au This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved selectivity and higher yields. ansto.gov.authalesnano.com For deuteration reactions, systems like the H-Cube® flow reactor can generate deuterium gas in-situ from D₂O, enhancing safety and efficiency. thalesnano.com This method has been successfully applied to the deuteration of various unsaturated compounds with high deuterium incorporation and near-quantitative yields. thalesnano.com Applying flow chemistry to the synthesis of this compound, for example by the deuteration of a precursor like benzyl (B1604629) alcohol or cyclohexanecarboxylic acid, could offer a scalable, efficient, and highly controlled production method. prepchem.comchemicalbook.com The National Deuteration Facility (NDF) has noted that flow chemistry can increase production capacity and minimize decomposition in the synthesis of deuterated molecules. ansto.gov.au

Table 3: Comparison of Deuteration Methodologies

MethodologyAdvantagesPotential ChallengesApplicability to this compound Synthesis
Traditional Batch ChemistryWell-established procedures for many reactions.Often requires harsh conditions, can have limited selectivity, and may present safety issues (e.g., handling D₂ gas). snnu.edu.cnthalesnano.comStandard method but may lack efficiency and selectivity for specific labeling patterns.
Chemoenzymatic SynthesisHigh stereoselectivity and regioselectivity, mild reaction conditions. cuni.czEnzyme stability and availability, substrate scope limitations.Ideal for producing specific chiral isotopologues from a suitable precursor.
Flow ChemistryEnhanced safety, precise process control, high efficiency, scalability, and potential for higher selectivity. ansto.gov.authalesnano.comInitial setup cost, potential for reactor clogging with solids.Highly suitable for large-scale, safe, and efficient production via catalytic deuteration of precursors. ansto.gov.au

Expansion into Supramolecular Chemistry and Advanced Materials Science

The unique physical properties of deuterated compounds suggest promising applications in the construction of complex molecular assemblies and novel functional materials. unsw.edu.auscivisionpub.com

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-stacking, and van der Waals forces. rug.nlyoutube.com The substitution of hydrogen with deuterium can subtly alter the strength and nature of these interactions. This compound could be explored as a building block (or "tecton") in self-assembling systems, where the isotopic substitution could influence the stability, structure, and function of the resulting supramolecular architecture. rug.nl For example, it could be used in host-guest studies or as a component in the formation of molecular capsules or liquid crystals. rug.nlyoutube.com

In advanced materials science, deuterated compounds are valuable for several reasons. The field seeks to develop new materials with enhanced properties for a wide range of applications. elsevier.comit-chiba.ac.jp The different vibrational frequencies of C-D bonds compared to C-H bonds can alter the thermal and mechanical properties of polymers or other materials. More significantly, deuterated materials are crucial for neutron scattering techniques. Because hydrogen and deuterium scatter neutrons very differently, selective deuteration (contrast variation) can be used to highlight specific parts of a material or biological structure, providing structural information that is otherwise inaccessible. ansto.gov.au this compound could therefore serve as a monomer, a plasticizer, or a processing solvent in the creation of advanced materials specifically designed for analysis by neutron scattering.

Methodological Advancements in Isotope-Assisted Spectroscopic Techniques

The utility of this compound is intrinsically linked to the analytical techniques capable of detecting and interpreting its isotopic signature. Continuous advancements in spectroscopic methods are enhancing the sensitivity and resolution of these measurements.

The development of cryogenically cooled NMR probes (CryoProbes) has significantly boosted the sensitivity of NMR spectroscopy. acs.orgmdpi.com By cooling the detection electronics, thermal noise is reduced, leading to a substantial increase in the signal-to-noise ratio. mdpi.com This enhancement is particularly beneficial for detecting the signals of low-gamma nuclei like deuterium. Modern CryoProbes often feature a cryogenically cooled preamplifier for the deuterium channel, which improves the stability of the spectrometer's lock signal and allows for the use of lower concentrations of deuterated solvents or analytes. bruker.combruker.com

In the realm of solid-state NMR, the combination of high magnetic fields and fast magic-angle spinning (MAS) has enabled the rapid acquisition of high-resolution ²H NMR spectra from deuterated solids. chemrxiv.org This allows for the detailed characterization of molecular dynamics and packing interactions in the solid state. researchgate.net

Hyphenated techniques, which couple a separation method with mass spectrometry (MS), are powerful tools for analyzing complex mixtures. uni-due.dejetir.orgnih.govresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can separate components of a mixture before they are introduced into the mass spectrometer for identification and quantification. jetir.org

The use of deuterated compounds like this compound as internal standards in quantitative MS analysis is a well-established practice. scioninstruments.com An ideal internal standard mimics the behavior of the analyte during sample preparation and analysis but is distinguishable by its mass-to-charge ratio. scioninstruments.com The higher mass of this compound compared to its non-deuterated counterpart allows for its use as a reliable internal standard, correcting for variations in sample extraction, derivatization, and instrument response. avantiresearch.comscispace.com

Recent advancements in tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) further enhance the selectivity and sensitivity of detecting and quantifying deuterated compounds in complex biological or environmental matrices. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.